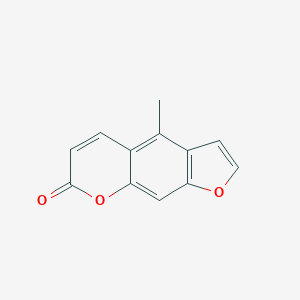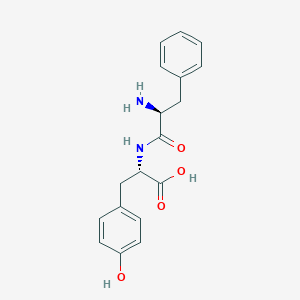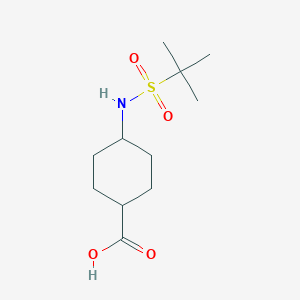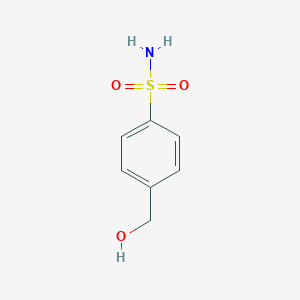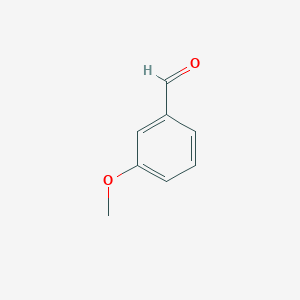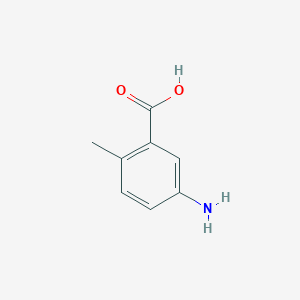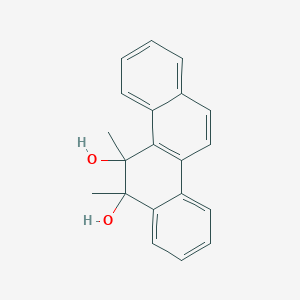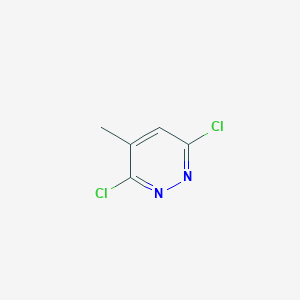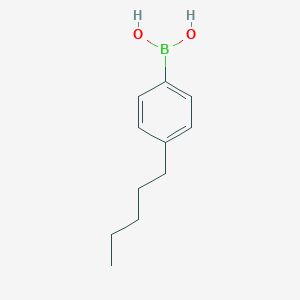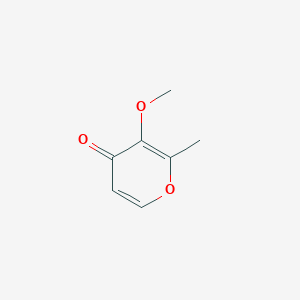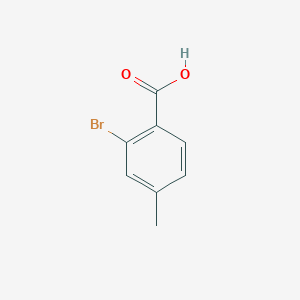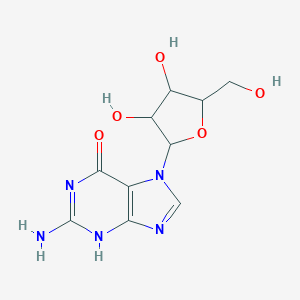![molecular formula C14H12N2O2 B106901 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole CAS No. 18726-01-7](/img/structure/B106901.png)
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. In
Mécanisme D'action
The mechanism of action of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Effets Biochimiques Et Physiologiques
Several studies have investigated the biochemical and physiological effects of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. Moreover, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, particularly its interaction with molecular targets and signaling pathways. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole involves the reaction of 4-methylbenzyl hydrazine with furan-2-carboxylic acid, followed by cyclization with phosphoryl chloride. This method has been reported to yield a high purity and yield of the compound.
Applications De Recherche Scientifique
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Moreover, 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
18726-01-7 |
|---|---|
Nom du produit |
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-[5-[(4-methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(18-12)14-16-15-9-17-14/h2-7,9H,8H2,1H3 |
Clé InChI |
LZSJRPMFWHMXGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



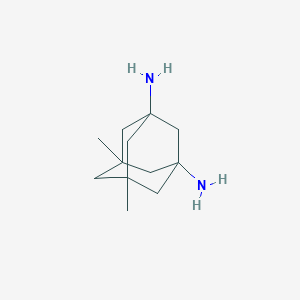
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
